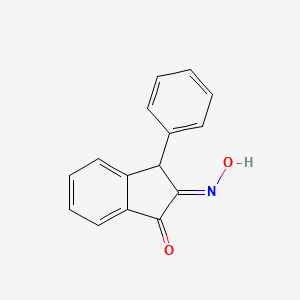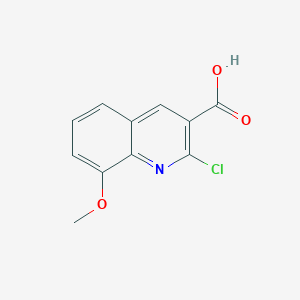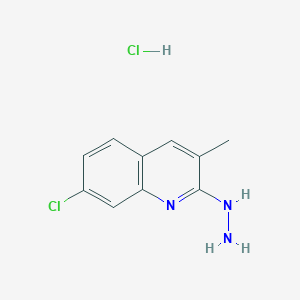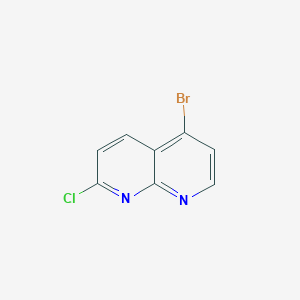
2-Hydroxyimino-3-phenylindanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyimino-3-phenylindanone is an organic compound with the molecular formula C15H11NO2 It is a derivative of indanone, characterized by the presence of a hydroxyimino group at the second position and a phenyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyimino-3-phenylindanone typically involves the reaction of indanone derivatives with hydroxylamine hydrochloride under basic conditions. The reaction proceeds via the formation of an oxime intermediate, which is then subjected to further reactions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction times, temperatures, and purification processes to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxyimino-3-phenylindanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxyimino-3-phenylindanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Hydroxyimino-3-phenylindanone involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels. The exact pathways and targets are still under investigation, but its ability to modulate enzyme activities and receptor interactions is of particular interest .
Comparación Con Compuestos Similares
2-Hydroxyimino-3-phenylpropionate: Another compound with a similar structure but different functional groups.
2-Hydroxyimino-3-phenylbutanone: A related compound with variations in the carbon chain length and functional groups.
Uniqueness: 2-Hydroxyimino-3-phenylindanone is unique due to its indanone core structure, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
24273-37-8 |
|---|---|
Fórmula molecular |
C15H11NO2 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
(2E)-2-hydroxyimino-3-phenyl-3H-inden-1-one |
InChI |
InChI=1S/C15H11NO2/c17-15-12-9-5-4-8-11(12)13(14(15)16-18)10-6-2-1-3-7-10/h1-9,13,18H/b16-14+ |
Clave InChI |
TXRMUKQKPSRVSL-JQIJEIRASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=N/O |
SMILES canónico |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11872299.png)
![Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B11872307.png)
![4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B11872320.png)
![(NZ)-N-[(3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine](/img/structure/B11872322.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11872324.png)


![8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11872345.png)





